
3-Phenylisoquinoline-4-carbonitrile
Descripción general
Descripción
3-Phenylisoquinoline-4-carbonitrile (3-PIQ) is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in research and medicine. 3-PIQ is a derivative of the phenylisoquinoline family of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 3-PIQ has been shown to be a potent inhibitor of a number of enzymes and proteins involved in various metabolic pathways. As such, 3-PIQ may have potential as a therapeutic agent for various diseases and disorders.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Tetrahydropyrimido Quinoline Derivatives : 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized using cyclohexanone and 2-benzylidenemalononitrile, showcasing the potential for creating quinoline derivatives with antimicrobial activities (Elkholy & Morsy, 2006).
Corrosion Inhibition
- Corrosion Inhibition in Iron : Novel quinoline derivatives including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile demonstrated significant corrosion inhibition properties on iron surfaces, applicable in materials science and engineering (Erdoğan et al., 2017).
Non-Cyanide Synthesis
- Non-Cyanide Synthesis of Cyanoisoquinolines : A non-cyanide method for synthesizing 3-cyanoisoquinolines was developed, indicating an eco-friendlier approach in organic chemistry (Kopchuk et al., 2017).
Optoelectronic Properties
- Exploration of Optoelectronic Properties : The study of hydroquinoline derivatives, including quinoline-3-carbonitrile compounds, revealed their potential in optoelectronics, such as in light-emitting materials (Irfan et al., 2020).
Antifungal Properties
- Antifungal Activity : The novel synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues indicated promising antifungal properties (Gholap et al., 2007).
Cancer Research
- Cancer Research : 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, structurally related to quinoline-3-carbonitriles, were found to be potent Src kinase inhibitors, implying their relevance in cancer research and treatment (Berger et al., 2005).
Safety and Hazards
PIC is classified as having acute toxicity, both oral (Category 4, H302) and dermal (Category 3, H311). It causes skin irritation (Category 2, H315) and serious eye damage (Category 1, H318). It also poses short-term (acute) aquatic hazard (Category 3, H402) and long-term (chronic) aquatic hazard (Category 3, H412) .
Direcciones Futuras
PIC and its derivatives have been used in the development of efficient near-infrared (NIR) organic light-emitting diodes (OLEDs) . This strategy using substituted PIC derivatives as the cyclometalated ligands can offer an effective approach to promote the radiative rate of NIR-emitting Ir(III) materials .
Propiedades
IUPAC Name |
3-phenylisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-10-15-14-9-5-4-8-13(14)11-18-16(15)12-6-2-1-3-7-12/h1-9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIJUTBMIJZXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565818 | |
| Record name | 3-Phenylisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170306-35-1 | |
| Record name | 3-Phenylisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



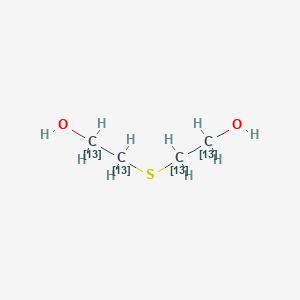
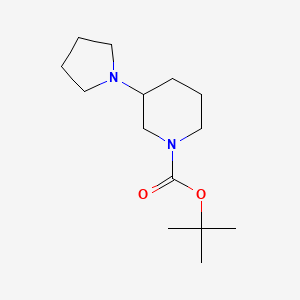
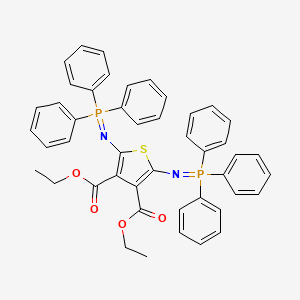

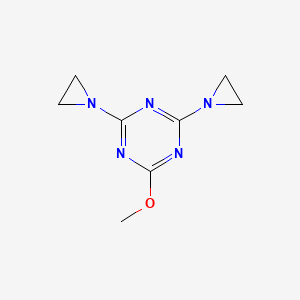




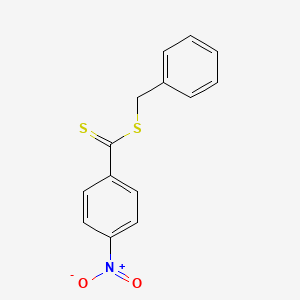



![2-[2-(2-Carboxyphenoxy)ethoxy]benzoic acid](/img/structure/B3064708.png)